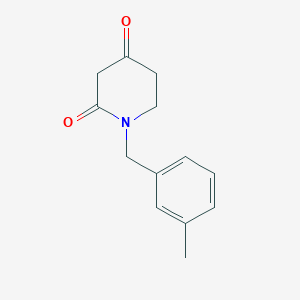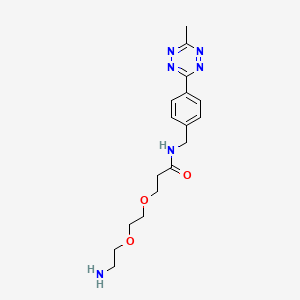
Methyltetrazine-amino-PEG2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls. This compound is widely used in bioorthogonal chemistry due to its ability to form stable covalent bonds without interfering with biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methyltetrazine-amino-PEG2-amine involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG2-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable covalent bonds.
Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions are stable covalent adducts that can be used in various applications, including bioconjugation and drug delivery.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-amino-PEG2-amine exerts its effects through bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group reacts with strained alkenes or alkynes to form stable covalent bonds, allowing for the selective labeling and modification of biomolecules without interfering with their biological functions . This mechanism is highly efficient and specific, making it ideal for applications in live-cell imaging and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.
Methyltetrazine-PEG2-DBCO: Another bioconjugation reagent featuring methyltetrazine and DBCO groups, used for click chemistry applications.
Uniqueness
Methyltetrazine-amino-PEG2-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG2 linker enhances solubility and reduces steric hindrance, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C17H24N6O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24) |
Clé InChI |
WLHKQCVGPIDMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
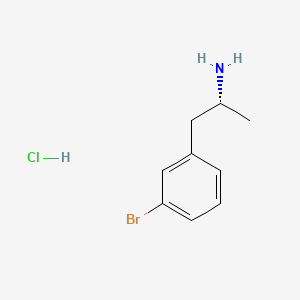

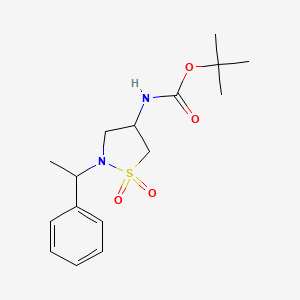
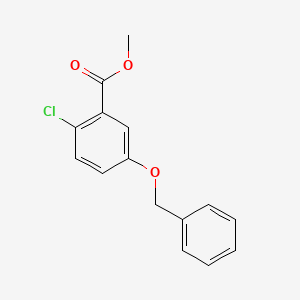

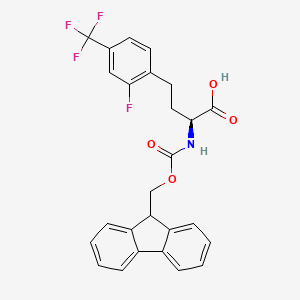
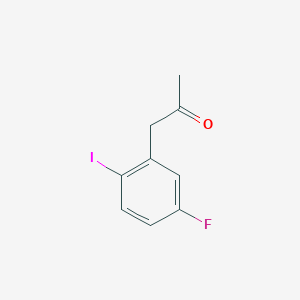
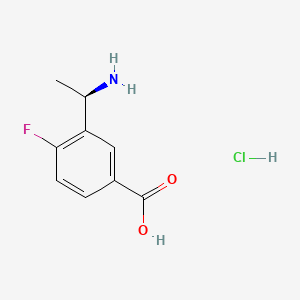
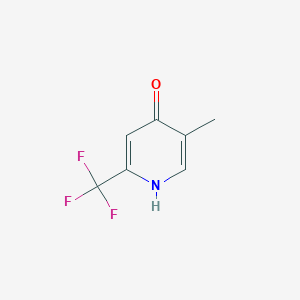
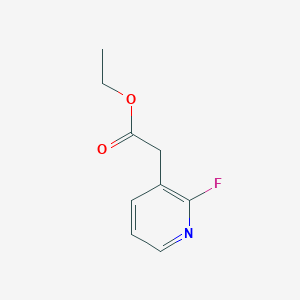
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
